molecular formula C21H22N4O4S B2802132 N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide CAS No. 1021050-67-8

N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide

Cat. No.: B2802132
CAS No.: 1021050-67-8
M. Wt: 426.49
InChI Key: DBHKZMQSFSXVDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of N-(4-(N’-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized by a multiple-step procedure using α-pinene as the starting material . All the synthesized compounds were characterized and analyzed by GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .


Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 250.2–250.9°C . It has a UV max at 280.80 nm in ethanol .

Scientific Research Applications

Synthesis and Antibacterial/Antifungal Applications

  • Synthesis and Antimicrobial Properties : Novel propionamide derivatives, including compounds structurally similar to N-(4-(N-(5-(6-methoxypyridazin-3-yl)-2-methylphenyl)sulfamoyl)phenyl)propionamide, have been synthesized and tested for antibacterial and antifungal activities. These derivatives demonstrated significant antimicrobial activities, matching the efficacy of standard antimicrobial agents such as Ampicilline and Flucanazole in some cases. This suggests their potential as effective antibacterial and antifungal agents (Helal et al., 2013).

Synthesis and Biological Activity

  • Analgesic and Anti-Inflammatory Activities : The synthesis of propionamide derivatives and evaluation of their biological activities, including analgesic and anti-inflammatory properties, has been reported. Some derivatives showed potent anti-inflammatory activity, indicating their potential use in medical applications (Rajasekaran et al., 1999).
  • Anticonvulsant Activity : Studies on the synthesis of derivatives and their evaluation as anticonvulsants have been conducted. The anticonvulsant activity of these compounds was tested, with some showing significant potential in this area (Pal et al., 2017).

Synthesis and Interaction with Biological Molecules

  • Fluorescence Binding with Bovine Serum Albumin : Research into the synthesis of certain p-hydroxycinnamic acid amides and their interaction with bovine serum albumin through fluorescence studies has been conducted. This provides insights into the binding interactions and potential biological implications of these compounds (Meng et al., 2012).

Synthesis and Antimicrobial Evaluation

  • Antimicrobial Agent Synthesis : The facile synthesis of new heterocyclic compounds with a sulfamoyl moiety, potentially useful as antimicrobial agents, has been explored. This research highlights the antimicrobial potential of these newly synthesized compounds (Darwish, 2014).

Properties

IUPAC Name

N-[4-[[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-4-20(26)22-16-7-9-17(10-8-16)30(27,28)25-19-13-15(6-5-14(19)2)18-11-12-21(29-3)24-23-18/h5-13,25H,4H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBHKZMQSFSXVDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=NN=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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